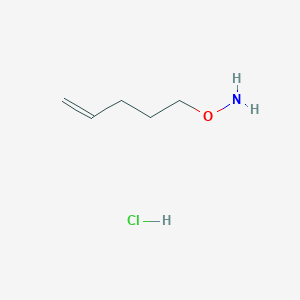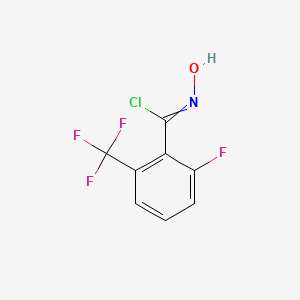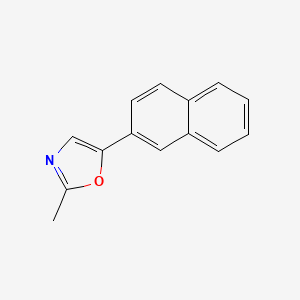
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound characterized by its unique structure, which includes a hexafluoroisopropanol group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with hexafluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in dry ether.
- Addition of hexafluoroacetone to the Grignard reagent under anhydrous conditions.
- Work-up involving hydrolysis and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The hexafluoroisopropanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexafluoroisopropanol group enhances the compound’s ability to interact with various molecular targets, leading to its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Shares the dimethylphenyl group but has a different functional group.
2-(3,5-Dimethylphenyl)-1,3-benzothiazole: Similar structure with a thiazole ring instead of the hexafluoroisopropanol group.
Uniqueness
The presence of the hexafluoroisopropanol group in 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol imparts unique properties such as increased hydrophobicity and the ability to form strong hydrogen bonds. These properties make it distinct from other similar compounds and enhance its utility in various applications.
Properties
Molecular Formula |
C11H10F6O |
|---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6-3-7(2)5-8(4-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |
InChI Key |
OXPLMDILERTILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)






![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)
![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
